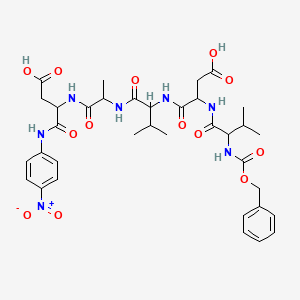
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: valine (Val), aspartic acid (Asp), alanine (Ala), and a para-nitroanilide (pNA) group at the C-terminus. The compound is often used in biochemical research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The para-nitroanilide group can be oxidized to form different derivatives.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Hydrolysis: Free amino acids (Val, Asp, Ala) and para-nitroaniline.
Oxidation: Oxidized derivatives of para-nitroaniline.
Substitution: Modified peptides with altered amino acid residues.
科学的研究の応用
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Chemistry: Utilized in studies of peptide synthesis and modification techniques.
Industry: Employed in the production of peptide-based materials and as a standard in analytical methods.
作用機序
The mechanism of action of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA involves its interaction with specific enzymes, such as proteases. The para-nitroanilide group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity by measuring the release of para-nitroaniline upon peptide bond cleavage. This interaction helps elucidate the enzyme’s specificity and kinetics.
類似化合物との比較
Similar Compounds
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-AMC: Similar peptide with an aminomethylcoumarin (AMC) group instead of para-nitroanilide.
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-MCA: Contains a 7-methoxycoumarin-4-acetyl (MCA) group.
Uniqueness
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its para-nitroanilide group, which provides distinct chromogenic properties. This makes it particularly useful in enzyme assays where colorimetric detection is required. Its specific amino acid sequence also contributes to its unique interaction with certain enzymes, making it a valuable tool in biochemical research.
特性
分子式 |
C35H45N7O13 |
|---|---|
分子量 |
771.8 g/mol |
IUPAC名 |
3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46) |
InChIキー |
ZXSSQHFLGLMCEQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


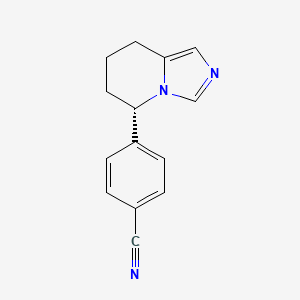
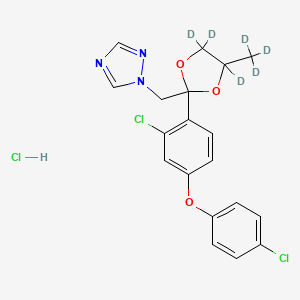
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
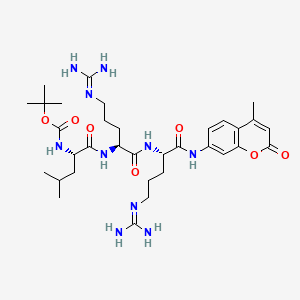
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
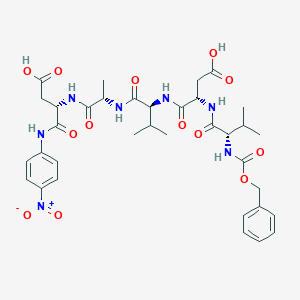
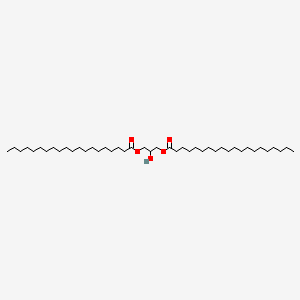
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
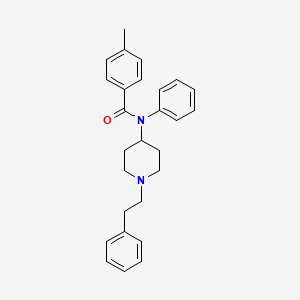
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)

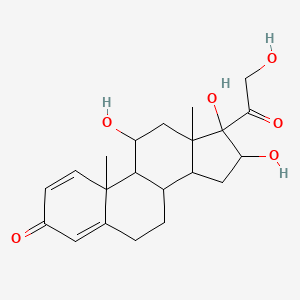
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
